molecular formula C7H6F2N2O B14750240 5-(Difluoromethyl)pyridine-3-carboxamide

5-(Difluoromethyl)pyridine-3-carboxamide

Cat. No.: B14750240
M. Wt: 172.13 g/mol
InChI Key: XDCNDDSQOWNEQN-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyridine-3-carboxamide is a chemical scaffold of significant interest in medicinal and agricultural chemistry research. The core pyridine-3-carboxamide (nicotinamide) structure is a privileged motif found in compounds with diverse bioactive properties . This particular derivative, functionalized with a difluoromethyl group, is primarily investigated as a key synthetic intermediate or precursor molecule for the development of novel active compounds . Researchers utilize this scaffold in the design and synthesis of potential succinate dehydrogenase inhibitors (SDHIs), a class of compounds studied for their antifungal applications in agrochemical research . The structural features of the pyridine carboxamide core allow for molecular docking studies with target enzymes, facilitating the exploration of new mechanism-of-action pathways . This compound is provided exclusively for laboratory research purposes in fields such as molecular design, synthetic chemistry, and bioactivity screening. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

5-(difluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C7H6F2N2O/c8-6(9)4-1-5(7(10)12)3-11-2-4/h1-3,6H,(H2,10,12)

InChI Key

XDCNDDSQOWNEQN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(=O)N)C(F)F

Origin of Product

United States

Synthetic Methodologies for 5 Difluoromethyl Pyridine 3 Carboxamide and Analogues

Established Synthetic Routes to the Core Pyridine-3-carboxamide (B1143946) Moiety

The formation of the pyridine-3-carboxamide (nicotinamide) core is a fundamental step in the synthesis of the target molecule. Several classical and modern methods are available for the construction of this amide functionality.

Nitrile Hydrolysis Approaches for Carboxamide Formation

The hydrolysis of a nitrile group is a well-established method for the synthesis of carboxamides. This transformation can be achieved under both acidic and basic conditions, often with careful control to favor the formation of the amide over the corresponding carboxylic acid. commonorganicchemistry.comchemistrysteps.com

In the context of 5-(difluoromethyl)pyridine-3-carboxamide synthesis, a plausible route would involve the hydrolysis of a 5-(difluoromethyl)pyridine-3-carbonitrile precursor. While direct literature on this specific hydrolysis is scarce, the general principles of nitrile hydrolysis are applicable.

Key Features of Nitrile Hydrolysis:

ConditionReagentsProductConsiderations
Acidic Aqueous acid (e.g., HCl, H₂SO₄)Carboxylic acid (major), Amide (minor)Reaction conditions need to be carefully controlled to isolate the amide intermediate. chemistrysteps.com
Basic Aqueous base (e.g., NaOH, KOH)Carboxylate saltThe reaction can often be stopped at the amide stage with careful monitoring. commonorganicchemistry.com
Mild Alkaline hydrogen peroxide (e.g., UHP)AmideThis method is known for its mildness and can be effective for sensitive substrates. commonorganicchemistry.com

A study on the hydration of various organic nitriles to amides using sodium hydroxide (B78521) in isopropyl alcohol demonstrated moderate to good yields, offering a transition metal-free approach. oatext.com Another green chemistry approach involves the hydrolysis of nitriles in a water extract of pomelo peel ash (WEPPA), which acts as a source of base and solvent, affording amides in good yields. nih.gov

Amidation Reactions of Pyridine (B92270) Carboxylic Acid Precursors

A more direct and widely used approach for the synthesis of the pyridine-3-carboxamide moiety is the amidation of a corresponding pyridine-3-carboxylic acid (nicotinic acid) derivative. This involves the activation of the carboxylic acid followed by reaction with an amine source, typically ammonia (B1221849) or its equivalent.

A practical synthesis of 5-trifluoromethoxy-substituted nicotinamide (B372718) has been reported, which provides a strong precedent for the synthesis of this compound. researchgate.netnbuv.gov.ua The synthesis of the nicotinic acid precursor can be achieved through methods like the lithiation of a 3-bromo-5-substituted pyridine followed by quenching with carbon dioxide. researchgate.netnbuv.gov.ua

The subsequent amidation can be carried out using several methods:

Acid Chloride Formation: The nicotinic acid is first converted to the more reactive nicotinoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with ammonia to form the amide. bg.ac.rs

Coupling Reagents: A variety of coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with an amine. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). bg.ac.rs

Enzymatic Synthesis: Biocatalysis offers a green and efficient alternative for amide bond formation. For instance, Novozym® 435, a lipase (B570770) from Candida antarctica, has been used to catalyze the synthesis of nicotinamide derivatives in high yields. nih.gov

Amidation MethodReagentsKey Features
Acid Chloride SOCl₂, NH₃Two-step process, generally high yielding. bg.ac.rs
Coupling Agents EDC, HOBt, AmineOne-pot reaction, mild conditions. bg.ac.rs
Enzymatic Lipase (e.g., Novozym® 435)Green, mild, high selectivity. nih.gov

Strategies for Introducing the Difluoromethyl Group

The introduction of the difluoromethyl (CF₂H) group onto the pyridine ring is a critical step that imparts unique properties to the final molecule. Several modern synthetic strategies have been developed for this purpose.

Late-Stage Difluoromethylation Techniques

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the introduction of functional groups at a late stage of a synthetic sequence, enabling rapid diversification of complex molecules. nih.gov Several methods for late-stage difluoromethylation of heteroaromatics have been developed.

One approach involves the use of difluoromethylacetic anhydride (B1165640) as a source of the CF₂H radical in a photoredox-catalyzed decarboxylative alkylation. nih.gov This method has been successfully applied to the difluoromethylation of various heterocycles.

Minisci-Type Reactions for Heteroarene Difluoromethylation

The Minisci reaction is a radical-based method for the functionalization of electron-deficient heteroarenes. scispace.com This reaction typically involves the generation of a radical species which then adds to the protonated heterocycle.

While classic Minisci reactions often employ harsh conditions, recent advances have led to milder protocols. For instance, visible light-mediated photoredox catalysis can be used to generate difluoromethyl radicals from suitable precursors, which then participate in Minisci-type additions to heteroarenes. nih.gov The regioselectivity of the Minisci reaction on substituted pyridines can be influenced by the electronic nature of the substituents.

Key Aspects of Minisci-Type Difluoromethylation:

MethodRadical SourceCatalyst/Initiator
Classic VariousAg(I)/S₂O₈²⁻
Photoredox Difluoroacetic anhydridePhotocatalyst (e.g., Ru(bpy)₃²⁺)

Copper-Mediated C(sp²)-CF₂H Bond Formation

Copper-catalyzed cross-coupling reactions have emerged as a versatile tool for the formation of carbon-fluorine bonds. These methods can be used to introduce the difluoromethyl group onto a pre-functionalized pyridine ring, typically bearing a halogen atom (e.g., bromine or iodine) at the desired position.

A plausible strategy for the synthesis of this compound would involve the synthesis of a 5-halopyridine-3-carboxamide intermediate, followed by a copper-catalyzed difluoromethylation. Various copper sources and difluoromethylating agents can be employed for this transformation. For example, a copper-catalyzed selective C5-H difluoromethylation of 8-aminoquinoline (B160924) amides has been developed using ethyl bromodifluoroacetate as the difluoromethylating reagent, showcasing the potential of this approach for related systems. nih.govresearchgate.netrsc.org

Multi-Component and One-Pot Synthetic Approaches for Pyridine Derivatives

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic chemistry for the efficient construction of complex molecules from simple starting materials in a single operation. ias.ac.in These approaches are highly desirable from both an economic and environmental perspective, as they reduce the number of synthetic steps, minimize waste generation, and save time and resources.

The synthesis of substituted pyridine-3-carboxamides can be achieved through various MCRs. A common strategy involves the condensation of a β-ketoester, an aldehyde, a nitrogen source (such as ammonia or ammonium (B1175870) acetate), and a compound containing an active methylene (B1212753) group. For instance, a one-pot, three-component synthesis of 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines has been described, which involves the reaction of an aldehyde, a thiol, and malononitrile (B47326) in the presence of a nanocrystalline magnesium oxide catalyst. ias.ac.in While not a direct synthesis of this compound, this methodology highlights the potential of MCRs to assemble highly functionalized pyridine rings that could be further modified.

Another relevant one-pot approach is the synthesis of coumarin-3-carboxamides, which has been achieved through a three-component reaction of salicylaldehyde, aliphatic amines, and diethylmalonate. mdpi.com This demonstrates the versatility of MCRs in constructing carboxamide-containing heterocyclic systems.

For the direct assembly of a pyridine ring bearing a difluoromethyl group, a one-pot cyclocondensation reaction can be envisioned. A plausible approach could involve the reaction of a difluoromethylated β-dicarbonyl compound, an aldehyde, and a nitrogen source. Such strategies often provide rapid access to a diverse range of substituted pyridines. nih.gov

Reaction Type Components Catalyst/Conditions Product Type Key Advantages
Hantzsch-type Pyridine Synthesisβ-Ketoester, Aldehyde, AmmoniaAcid or base catalysis, often thermalDihydropyridines (followed by oxidation)Well-established, access to diverse substitution patterns
Guareschi-Thorpe Pyridine SynthesisCyanoacetamide, β-DiketoneBase catalysis2-Hydroxypyridine-3-carbonitrilesHigh yields, convergent
Bohlmann-Rahtz Pyridine SynthesisEnaminone, α,β-Unsaturated ketoneThermalSubstituted PyridinesGood regioselectivity

This table presents common multi-component reactions for pyridine synthesis that could be adapted for the synthesis of this compound analogues.

Regioselective Functionalization Strategies

The introduction of a difluoromethyl group at a specific position on the pyridine ring is a critical step in the synthesis of this compound. Regioselective functionalization strategies are therefore of paramount importance.

Direct C-H difluoromethylation of heterocycles has gained significant attention as it avoids the need for pre-functionalized substrates. nih.gov An organophotocatalytic direct difluoromethylation of heterocycles using oxygen as a green oxidant has been developed, offering an operationally simple method for introducing the CHF2 group. nih.gov

For the specific C5-functionalization of a pyridine ring, transition-metal-catalyzed cross-coupling reactions are a powerful tool. A notable example is the copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as a bifunctional reagent. rsc.org This method demonstrates the feasibility of regioselective C-H functionalization at the C5 position. While this example is on a quinoline (B57606) system, the principles can be extended to pyridine derivatives.

A general approach to synthesizing this compound could involve starting with a pre-functionalized pyridine ring, such as 5-bromonicotinamide. nih.gov The bromo-substituent can then be replaced by a difluoromethyl group through a variety of cross-coupling reactions. For instance, the use of a difluoromethylating agent in the presence of a suitable catalyst (e.g., palladium or copper) could achieve this transformation.

Strategy Substrate Reagent Catalyst/Conditions Product Reference (analogy)
C-H DifluoromethylationPyridine-3-carboxamideCF2HSO2NaOrganic photocatalyst, O2This compound nih.gov
Cross-Coupling5-Bromopyridine-3-carboxamide(Difluoromethyl)ating agentPd or Cu catalyst, ligand, baseThis compoundN/A
Halogen Dance/Functionalization3-PyridinecarboxamideStrong base, electrophilic CHF2 sourceLow temperatureThis compoundN/A

This table outlines potential regioselective strategies for the synthesis of this compound.

Process Chemistry Considerations for Scalable Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process chemistry principles to ensure safety, efficiency, and cost-effectiveness. For the scalable production of this compound, several factors must be optimized.

One key aspect is the development of a robust and high-yielding synthetic route. This may involve moving away from stoichiometric reagents towards catalytic processes. For the amidation step to form the carboxamide, enzymatic catalysis offers a green and efficient alternative to traditional chemical methods. For example, Novozym® 435, a lipase from Candida antarctica, has been successfully used for the synthesis of nicotinamide derivatives in continuous-flow microreactors. nih.govrsc.org This approach offers significantly shorter reaction times and higher product yields compared to batch processes. nih.govrsc.org

The industrial production of nicotinic acid, a precursor to nicotinamide, often involves the oxidation of 5-ethyl-2-methylpyridine. nih.gov However, this process can generate environmentally harmful byproducts. nih.gov Greener alternatives, such as biocatalytic routes, are being actively explored. For instance, nitrile hydratases have been employed for the large-scale production of nicotinamide from 3-cyanopyridine (B1664610). researchgate.net

For the introduction of the difluoromethyl group, the choice of the fluorinating agent is crucial for a scalable process. Reagents that are readily available, stable, and have a good safety profile are preferred. The use of continuous-flow technology can also enhance the safety and efficiency of potentially hazardous reactions.

Process Parameter Considerations for Scalable Production Potential Advantages
Starting Materials Availability, cost, and purity of precursors like 3-cyanopyridine or 5-halonicotinic acid derivatives.Cost-effective and sustainable supply chain.
Catalysis Use of heterogeneous or recyclable catalysts (e.g., immobilized enzymes, supported metal catalysts).Reduced catalyst waste, simplified product purification.
Reaction Conditions Optimization of temperature, pressure, and reaction time; use of green solvents.Improved energy efficiency, reduced environmental impact.
Downstream Processing Efficient product isolation and purification methods (e.g., crystallization, continuous extraction).High product purity, minimal product loss.
Safety Hazard assessment of all reagents and intermediates; implementation of robust safety protocols.Safe operation at a large scale.

This table summarizes key process chemistry considerations for the scalable production of this compound.

Chemical Transformations and Reactivity of 5 Difluoromethyl Pyridine 3 Carboxamide

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient, a characteristic that is further intensified by the presence of the electron-withdrawing difluoromethyl and carboxamide groups. This electronic nature makes the ring system generally resistant to electrophilic aromatic substitution (EAS) and more susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Substitution: The electron-deficient character of the pyridine ring makes it a suitable substrate for nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen (C2, C4, and C6). The presence of a good leaving group at these positions would facilitate SNAr. For instance, if a halogen were present at the 2- or 6-position of the 5-(difluoromethyl)pyridine-3-carboxamide core, it would be susceptible to displacement by various nucleophiles. The reactivity of halopyridines in SNAr reactions is well-established, with fluoropyridines often exhibiting higher reactivity than their chloro- or bromo- counterparts. nih.gov

A notable reaction is the direct C-H functionalization of pyridines. While typically favoring the ortho and para positions, recent advancements have enabled regioselective meta- and para-difluoromethylation of pyridines through radical processes involving oxazino pyridine intermediates or in situ generated pyridinium (B92312) salts. nih.gov Although this describes the introduction of a difluoromethyl group, it highlights the possibility of radical-mediated substitutions on the pyridine core. The difluoromethyl radical itself is considered to be nucleophilic in character. nih.govnih.gov

The synthesis of derivatives such as 2-amino-N-substituted-nicotinamides demonstrates the feasibility of introducing nucleophiles onto the pyridine ring, although this is often achieved during the construction of the ring system or from a pre-functionalized precursor. nih.govmdpi.com

Oxidative Transformations of the Pyridine Nucleus

The pyridine nucleus in this compound can undergo oxidation, primarily at the nitrogen atom, to form the corresponding N-oxide. This transformation is a common reaction for pyridines and can significantly alter the reactivity of the ring system.

N-Oxidation: The oxidation of pyridines to pyridine N-oxides is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. nih.govacs.orgumich.edu The formation of the N-oxide introduces a positive charge on the nitrogen and a negative charge on the oxygen, which modifies the electronic properties of the pyridine ring. Pyridine N-oxides are more susceptible to both electrophilic and nucleophilic attack than the parent pyridine. scripps.edu Electrophilic substitution is facilitated at the 4-position, while nucleophilic substitution is enhanced at the 2- and 6-positions. scripps.edu

The presence of the electron-withdrawing difluoromethyl and carboxamide groups would likely make the N-oxidation of this compound more challenging compared to unsubstituted pyridine, requiring stronger oxidizing agents or harsher reaction conditions.

Metabolic Oxidation: In biological systems, nicotinamide (B372718) and its derivatives can be metabolized to various pyridone structures. nih.gov For instance, N-methyl-nicotinamide is oxidized to N-methyl-2-pyridone-5-carboxamide and N-methyl-4-pyridone-3-carboxamide. nih.gov While not a direct chemical transformation in a laboratory setting, these metabolic pathways highlight the potential for oxidative degradation of the pyridine ring in this compound to form pyridone derivatives under certain biological or biomimetic conditions. The difluoromethyl group is generally considered to enhance metabolic stability, which might influence the rate and products of such oxidative transformations. nih.gov

Reductive Pathways of the Carboxamide Functionality

The carboxamide group of this compound can be reduced to the corresponding amine, (5-(difluoromethyl)pyridin-3-yl)methanamine. This transformation is a valuable tool for introducing a flexible aminomethyl linker at the 3-position of the pyridine ring.

A variety of reducing agents can be employed for the reduction of amides. Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. Catalytic hydrogenation can also be effective, although it may also lead to the reduction of the pyridine ring under certain conditions.

A specific method for the reduction of pyridinecarboxamides involves the use of samarium diiodide (SmI₂) in the presence of water. This system has been shown to reduce pyridinecarboxamides to the corresponding methylpyridines, which proceeds via the reduction of the carbonyl group. clockss.org However, for the selective reduction to the aminomethyl derivative without affecting the pyridine ring, milder and more specific conditions would be required.

The synthesis of 3-(aminomethyl)pyridine (B1677787) derivatives has been achieved through various synthetic routes, including the traceless umpolung of 1-amidopyridin-1-ium salts, which represents a C3-selective formal C-H activation of pyridine. dntb.gov.ua This indicates that the target aminomethyl functionality can be accessed, providing a key synthon for further derivatization.

Table 1: Potential Reductive Transformations of the Carboxamide Group

Reagent/Method Product Notes
Lithium Aluminum Hydride (LiAlH₄) (5-(Difluoromethyl)pyridin-3-yl)methanamine Standard, powerful reducing agent for amides.
Borane (BH₃) complexes (5-(Difluoromethyl)pyridin-3-yl)methanamine Milder alternative to LiAlH₄.

Cyclization and Annulation Reactions Involving the Pyridine-3-carboxamide (B1143946) Moiety

The pyridine-3-carboxamide scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Both the carboxamide functionality and the pyridine ring can participate in cyclization and annulation reactions.

Intramolecular Cyclization: Derivatives of this compound, particularly those with a suitably positioned reactive group, can undergo intramolecular cyclization. For example, if the amine of the carboxamide is substituted with a group containing a reactive functional group, ring closure can lead to the formation of fused systems. The generation of N-arylcarbamoyl radicals from N-arylformamides can lead to intramolecular cyclization to form phenanthridones. rsc.org

Cyclocondensation Reactions: The reduced form of the carboxamide, (5-(difluoromethyl)pyridin-3-yl)methanamine, is a valuable intermediate for cyclocondensation reactions. For instance, the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes can lead to the formation of imidazo[1,5-a]pyridines. beilstein-journals.org Similarly, cyclocondensation reactions of heterocyclic carbonyl compounds can be used to synthesize triazino[6,5-b]quinoline derivatives. researchgate.net

Multicomponent Reactions: Novel nicotinamide derivatives can be synthesized via tandem multicomponent reactions, such as a Cu-catalyzed four-component reaction involving a CuAAC/ring-cleavage/cyclization/oxidation sequence. nih.gov This highlights the potential for constructing complex fused rings starting from precursors that can generate a nicotinamide-like structure.

Functional Group Interconversions and Derivatization Strategies

The carboxamide and difluoromethyl groups of this compound offer several avenues for functional group interconversion and derivatization, allowing for the synthesis of a wide range of analogs.

Reactions of the Carboxamide Group:

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid, 5-(difluoromethyl)nicotinic acid, under acidic or basic conditions. This carboxylic acid is a versatile intermediate for the synthesis of esters, acid chlorides, and other derivatives. The synthesis of 5-amino-2-(difluoromethyl)nicotinic acid has been reported, indicating the accessibility of such carboxylic acid derivatives. achemblock.com

Dehydration: Dehydration of the primary amide using various dehydrating agents can yield the corresponding nitrile, 5-(difluoromethyl)pyridine-3-carbonitrile. rsc.orgrsc.org Nitriles are valuable synthetic intermediates that can be converted to various other functional groups.

Hofmann Rearrangement: The Hofmann rearrangement of the primary amide with reagents like bromine in the presence of a base or a hypervalent iodine reagent can lead to the formation of a primary amine at the 3-position of the pyridine ring, with the loss of one carbon atom. nih.govwikipedia.orgresearchgate.netnih.gov The intermediate isocyanate can be trapped with various nucleophiles to yield carbamates or ureas. wikipedia.org

Curtius Rearrangement: A similar transformation to the Hofmann rearrangement is the Curtius rearrangement, where a carboxylic acid is first converted to an acyl azide, which then rearranges to an isocyanate upon heating or photolysis. nih.govwikipedia.orgorganic-chemistry.orgrsc.orgrsc.org This provides another route to the 3-aminopyridine (B143674) derivative from the corresponding carboxylic acid.

N-Alkylation/Arylation: The amide nitrogen can be alkylated or arylated to form secondary or tertiary amides, which can be useful for modulating the compound's properties or for directing further reactions.

Table 2: Key Functional Group Interconversions of the Carboxamide Moiety

Reaction Reagents Product
Hydrolysis H⁺/H₂O or OH⁻/H₂O 5-(Difluoromethyl)nicotinic acid
Dehydration P₂O₅, SOCl₂, etc. 5-(Difluoromethyl)pyridine-3-carbonitrile
Hofmann Rearrangement Br₂/NaOH or PhI(OAc)₂ 5-(Difluoromethyl)pyridin-3-amine

Reactions involving the Difluoromethyl Group:

The difluoromethyl group is generally stable. However, its acidic proton can be abstracted under strongly basic conditions to generate a nucleophilic difluoromethyl anion, which can then react with electrophiles. nih.gov This "masked nucleophile" character allows for the construction of new carbon-carbon or carbon-heteroatom bonds at the 5-position. The difluoromethyl group is also considered a bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding, which is a key consideration in medicinal chemistry. nih.govnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-(Difluoromethyl)pyridine-3-carboxamide, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR provides detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum displays characteristic signals for each unique proton in the molecule. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The proton of the difluoromethyl (CHF₂) group is expected to be a triplet due to coupling with the two adjacent fluorine atoms. The amide (CONH₂) protons often appear as two broad singlets.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework. The pyridine ring carbons resonate at distinct chemical shifts, with their positions influenced by the electron-withdrawing nature of the carboxamide and difluoromethyl substituents. The difluoromethyl carbon itself presents as a characteristic triplet due to one-bond coupling with the two fluorine atoms (¹JCF). researchgate.net

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. nih.gov It is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal would appear as a doublet due to coupling with the single adjacent proton (²JFH). The chemical shift is sensitive to the electronic environment, providing confirmation of the difluoromethyl group's presence. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
¹H 9.1 - 9.3 s - H-2 (Pyridine)
¹H 8.8 - 9.0 s - H-6 (Pyridine)
¹H 8.4 - 8.6 s - H-4 (Pyridine)
¹H 7.5 - 8.0 br s - -CONH₂
¹H 7.0 - 7.5 br s - -CONH₂
¹H 6.7 - 7.2 t ~55-57 -CHF₂
¹³C 165 - 168 s - -C=O
¹³C 151 - 154 s - C-6 (Pyridine)
¹³C 148 - 151 s - C-2 (Pyridine)
¹³C 138 - 141 s - C-4 (Pyridine)
¹³C 132 - 135 s - C-3 (Pyridine)
¹³C 128 - 131 t ~20-25 C-5 (Pyridine)
¹³C 112 - 116 t ~235-245 -CHF₂

To confirm the assignments from 1D NMR, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, it would primarily confirm through-bond connectivity between any coupled protons on the pyridine ring, although for this specific substitution pattern, such correlations would be minimal. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the pyridine ring and the difluoromethyl group to their respective carbon atoms. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is vital for piecing together the molecular structure. Key expected correlations would include:

The proton of the CHF₂ group to C-4, C-5, and C-6 of the pyridine ring.

The amide protons to the carbonyl carbon and to C-3 and C-4 of the pyridine ring.

The pyridine proton H-4 to C-2, C-3, C-5, and C-6.

Variable-temperature (VT) NMR studies can provide information on dynamic processes such as restricted rotation. researchgate.netvnu.edu.vn For this compound, VT-NMR could be used to investigate the rotational barrier around the C5-CHF₂ bond and the C3-CONH₂ bond. At lower temperatures, the rotation may slow down sufficiently on the NMR timescale, potentially leading to the broadening or splitting of signals, particularly for the amide protons or the fluorine atoms if a preferred conformation exists. nih.govmdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysisresearchgate.net

Vibrational spectroscopy probes the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the functional groups present. Key vibrations include the N-H stretches of the primary amide (typically two bands in the 3100-3500 cm⁻¹ region), the C=O stretch (Amide I band) around 1650-1690 cm⁻¹, and the N-H bend (Amide II band) near 1600-1640 cm⁻¹. Vibrations corresponding to the aromatic pyridine ring (C=C and C=N stretches) are expected in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org The strong C-F stretching vibrations from the difluoromethyl group would be prominent in the fingerprint region, typically between 1000-1200 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. researchgate.netnih.gov The symmetric stretching of the C-F bonds may also be observable. nih.gov

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3200 Medium N-H Stretch (Amide)
3100 - 3000 Medium-Weak Aromatic C-H Stretch
1690 - 1650 Strong C=O Stretch (Amide I)
1640 - 1600 Medium N-H Bend (Amide II)
1600 - 1400 Medium-Weak Aromatic C=C and C=N Stretch

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmationresearchgate.net

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular mass of the compound, which in turn confirms its elemental composition. For this compound (C₇H₆F₂N₂O), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways could include the loss of the amide group (·NH₂), carbon monoxide (CO), or the difluoromethyl radical (·CHF₂).

Elemental Analysis for Empirical Formula Validationresearchgate.net

Elemental analysis provides the percentage composition of each element (C, H, N, F, O) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the empirical formula (C₇H₆F₂N₂O) to verify the purity and composition of the synthesized compound.

Table 3: Theoretical Elemental Analysis for C₇H₆F₂N₂O

Element Symbol Theoretical Percentage (%)
Carbon C 48.84%
Hydrogen H 3.51%
Fluorine F 22.07%
Nitrogen N 16.27%

Solid State Structural Analysis and Polymorphism

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing

No single-crystal X-ray diffraction data for 5-(Difluoromethyl)pyridine-3-carboxamide has been published. This technique is essential for definitively determining molecular geometry, bond lengths, bond angles, and the arrangement of molecules in a crystal lattice (crystal packing). While studies exist for structurally related compounds such as other pyridine (B92270) carboxamides and molecules containing difluoromethyl groups, this information cannot be extrapolated to accurately describe this compound. researchgate.netnih.gov

X-ray Powder Diffractometry (XRPD) for Crystalline Form Identification

There are no published X-ray Powder Diffractometry (XRPD) patterns for this compound. XRPD is a key analytical method used to identify crystalline phases of a material by providing a unique fingerprint for a specific crystal form. Without experimental data, the characterization of its crystalline state via this method remains unperformed.

Investigation of Polymorphic Forms and Amorphous States

No research dedicated to the investigation of polymorphism or the existence of an amorphous state for this compound has been reported. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. The study of different crystalline forms or a non-crystalline (amorphous) state requires specific screening and characterization studies, which have not been made available for this compound. researchgate.netgoogle.com

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding Networks)

A definitive analysis of the intermolecular interactions within the crystal lattice of this compound is not possible without crystallographic data. Based on its chemical structure, it is expected that the primary carboxamide group would be a key participant in forming hydrogen bonding networks, likely involving N-H···O or N-H···N interactions, which are common in related structures. mdpi.commdpi.com However, the specific patterns, such as chains, dimers, or sheets, and the precise geometry of these bonds remain unknown.

Computational and Theoretical Studies on 5 Difluoromethyl Pyridine 3 Carboxamide

Computational De Novo Design Approaches in Analogue Generation

The process would commence with the three-dimensional structure of the biological target of interest. The binding site is then analyzed to identify key interaction points, such as hydrogen bond donors and acceptors, hydrophobic pockets, and regions where electrostatic interactions can be optimized. Sophisticated algorithms would then be employed to "grow" or "place" molecular fragments within this defined space, connecting them to form novel chemical entities that are complementary to the binding site's features.

For the generation of analogues of 5-(Difluoromethyl)pyridine-3-carboxamide, a de novo design program could be instructed to retain the core pyridine-3-carboxamide (B1143946) scaffold, recognized for its role in various biologically active compounds, while exploring modifications at specific positions. For instance, the difluoromethyl group at the 5-position could be replaced with other bioisosteric groups to modulate properties like lipophilicity, metabolic stability, and target engagement. The software would generate a virtual library of novel compounds, each with a predicted binding affinity for the target. These virtual compounds would then be prioritized for synthesis and biological evaluation based on their computed scores and other desirable drug-like properties. This iterative process of computational design, synthesis, and testing is a powerful strategy for the rapid discovery of novel and potent therapeutic agents.

Time-Dependent Density Functional Theory Calculations

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. rsc.org This computational technique is instrumental in predicting and understanding the ultraviolet-visible (UV-Vis) absorption spectra of compounds, providing insights into their electronic transitions and photophysical properties. While specific TDDFT studies on this compound are not extensively documented, the application of this method to structurally related pyridine (B92270) and carboxamide derivatives provides a clear indication of the types of valuable information that can be obtained.

TDDFT calculations can determine the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For a molecule like this compound, these calculations would reveal how the electronic structure is influenced by the interplay between the pyridine ring, the carboxamide group, and the electron-withdrawing difluoromethyl substituent.

The nature of the electronic transitions can also be characterized. For instance, transitions may be localized on a specific part of the molecule (e.g., a π→π* transition within the pyridine ring) or involve a transfer of electron density from one part of the molecule to another, known as a charge-transfer (CT) transition. nih.gov The introduction of a difluoromethyl group is expected to influence the energies of the molecular orbitals, which could, in turn, affect the absorption spectrum and the nature of the excited states.

Below are illustrative tables of data that could be generated from TDDFT calculations on analogous pyridine derivatives. These tables showcase the type of detailed electronic information that such studies provide.

Table 1: Calculated Excitation Energies and Oscillator Strengths for Pyridine Derivatives

CompoundExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
Pyridine4.902530.035HOMO → LUMO
3-Pyridinecarboxamide4.752610.042HOMO → LUMO
3-Fluoropyridine4.852560.038HOMO → LUMO

Note: The data in this table is representative and intended for illustrative purposes.

Table 2: Analysis of Frontier Molecular Orbitals for Substituted Pyridines

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Pyridine-6.78-0.546.24
3-Pyridinecarboxamide-7.02-0.896.13
3-Fluoropyridine-6.95-0.716.24

Note: The data in this table is representative and intended for illustrative purposes.

These computational studies are invaluable for rationalizing the observed photophysical properties of molecules and for guiding the design of new compounds with tailored electronic characteristics. For this compound, TDDFT could elucidate the impact of the difluoromethyl group on its electronic absorption properties, which is crucial for applications in materials science and medicinal chemistry where light interaction is important. nih.gov

Structure Activity Relationship Sar Studies of 5 Difluoromethyl Pyridine 3 Carboxamide Derivatives

Systematic Modification of the Pyridine (B92270) Ring Substituents and their Impact on Biological Activity

Research has shown that the nature and position of substituents on the pyridine ring can have a dramatic effect on potency. For instance, in a series of thieno[3,2-b]pyridine-5-carboxamide derivatives, moving a fluoro substituent from the 5-position to the 6-position of the pyridine amide resulted in a significant decrease in potency. nih.gov Conversely, the introduction of a methyl group at the 6-position led to a threefold improvement in activity. nih.gov This highlights the sensitivity of the biological target to the steric and electronic environment around the pyridine ring.

The introduction of different functional groups, such as halogens, alkyl, alkoxy, and amino groups, at various positions of the pyridine ring can lead to a wide range of biological responses. Halogen atoms, for example, can alter the electronic distribution and lipophilicity of the molecule, potentially leading to enhanced membrane permeability or stronger interactions with the target. nih.gov The table below summarizes the impact of various pyridine ring substituents on the biological activity of analogous carboxamide compounds.

SubstituentPosition on Pyridine RingObserved Impact on ActivityReference Compound Series
Fluoro6-position>17-fold reduction in potency compared to 5-fluorothieno[3,2-b]pyridine-5-carboxamides nih.gov
Methyl6-position3-fold improvement in potencythieno[3,2-b]pyridine-5-carboxamides nih.gov
-OCH3 (Methoxy)VariousIncreased number of methoxy (B1213986) groups correlated with decreased IC50 values (increased activity)Pyridine Derivatives nih.gov
-OH (Hydroxy)VariousSubstitution of a methoxy group with a hydroxy group significantly decreased the IC50 valuePyridine Derivatives nih.gov
-NH2 (Amino)VariousCan have inverse effects depending on the overall structure, sometimes increasing and sometimes decreasing activityPyridine Derivatives nih.gov

Influence of the Difluoromethyl Group on Molecular Interactions and Potency

The CHF2 group is often considered a lipophilic hydrogen bond donor. The fluorine atoms are highly electronegative, which polarizes the C-H bond, making the hydrogen atom more acidic and capable of forming hydrogen bonds with appropriate acceptor groups on the biological target. This is a distinct advantage over a methyl (CH3) or trifluoromethyl (CF3) group, as the latter cannot act as a hydrogen bond donor. This hydrogen bonding capability can provide an additional anchoring point within the binding pocket of a receptor or enzyme, leading to increased binding affinity and potency.

Furthermore, the difluoromethyl group can serve as a bioisostere for other functional groups, such as a hydroxyl or thiol group, while offering improved metabolic stability. nih.gov The strong carbon-fluorine bonds are resistant to metabolic degradation, which can enhance the pharmacokinetic properties of the compound. The electronic-withdrawing nature of the two fluorine atoms can also influence the electronic properties of the pyridine ring, which may affect its interaction with the target.

Alterations of the Carboxamide Moiety and their Effect on Target Binding

The carboxamide moiety (-CONH2) is a crucial functional group in 5-(difluoromethyl)pyridine-3-carboxamide that is often involved in key hydrogen bonding interactions with the biological target. Alterations to this group, such as N-alkylation, N-arylation, or replacement with other functional groups, can have a profound effect on target binding and biological activity.

Studies on analogous pyridine carboxamide derivatives have demonstrated the importance of the amide functionality. For instance, in a series of antifungal pyridine carboxamides, the amide N-H was shown to form a critical hydrogen bond with the target enzyme, succinate (B1194679) dehydrogenase (SDH). nih.gov Modification of the substituent on the amide nitrogen (the R group in -CONHR) can explore different regions of the binding pocket and introduce new interactions.

In the development of 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents, it was found that the nature of the substituent on a related amide-like structure had a remarkable influence on efficacy. nih.gov Aliphatic amide derivatives showed slightly better activity than aromatic amide derivatives, while sulfonamide derivatives were the least effective. nih.gov This suggests that the size, shape, and electronic properties of the group attached to the carboxamide nitrogen are critical for optimal binding.

The table below illustrates how modifications to the carboxamide moiety in related heterocyclic compounds can affect their biological activity.

Carboxamide ModificationResulting MoietyObserved Effect on ActivityReference Compound Series
N-substitution with heterocyclic amines-CONR (R = heterocycle)Potency varied significantly with different heterocyclic aminesthieno[3,2-b]pyridine-5-carboxamides nih.gov
N-substitution with aliphatic amides-NH-CO-AlkylSlightly better antibacterial activity3-(pyridine-3-yl)-2-oxazolidinones nih.gov
N-substitution with aromatic amides-NH-CO-ArylModerate antibacterial activity3-(pyridine-3-yl)-2-oxazolidinones nih.gov
N-substitution with sulfonamides-NH-SO2-RWorst antibacterial activity3-(pyridine-3-yl)-2-oxazolidinones nih.gov

Positional Isomerism and its Implications for Biological Response

Positional isomerism, which involves the differential placement of functional groups on the pyridine ring, can have a profound impact on the biological activity of this compound derivatives. The relative positions of the difluoromethyl group and the carboxamide moiety are critical for establishing the correct orientation of the molecule within the binding site of its biological target.

The efficacy of a drug molecule is highly dependent on the precise three-dimensional arrangement of its functional groups. eurekalert.org Moving the difluoromethyl group from the 5-position to other positions on the pyridine ring (e.g., 2-, 4-, or 6-position) would alter the molecule's shape and the spatial relationship between the hydrogen-bond-donating difluoromethyl group and the hydrogen-bond-accepting/donating carboxamide group. This can disrupt or prevent key interactions with the target, leading to a significant loss of activity.

Similarly, shifting the carboxamide group to the 2- or 4-position of the 5-(difluoromethyl)pyridine ring would result in a completely different molecule with a different biological profile. Studies on pyridine carboxamides have shown that the position of the amide group (ortho, meta, or para to the ring nitrogen) influences the electronic properties and reactivity of the molecule. mdpi.com Research on N-thienylcarboxamides, where the thiophene (B33073) ring acts as a bioisostere for a phenyl ring, has demonstrated that positional isomers exhibit significantly different fungicidal activities. nih.gov For instance, N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides showed high activity, whereas N-(3-substituted-2-thienyl)carboxamides were significantly less active. nih.gov This underscores the importance of the relative positioning of the carboxamide and the substituent on the heterocyclic ring for biological response.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their 3D structural properties. mdpi.com This method is invaluable for understanding the SAR of this compound derivatives and for guiding the design of new, more potent analogues.

In a typical 3D-QSAR study, a set of structurally related compounds with known biological activities are aligned based on a common scaffold. Then, molecular fields, such as steric and electrostatic fields, are calculated around each molecule. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build a statistical model that relates the variations in these fields to the differences in biological activity. nih.govrsc.org

The results of a 3D-QSAR analysis are often visualized as contour maps. These maps highlight the regions in 3D space where certain properties are predicted to be favorable or unfavorable for biological activity. For example:

Steric Contour Maps: Green contours may indicate regions where bulky substituents are favored, while yellow contours might show areas where steric bulk is detrimental to activity.

Electrostatic Contour Maps: Blue contours could represent regions where electropositive groups enhance activity, whereas red contours might indicate areas where electronegative groups are preferred.

By examining these contour maps in the context of the biological target's binding site, medicinal chemists can gain insights into the key interactions driving potency. nih.gov For instance, a blue contour near a hydrogen bond acceptor on the receptor would suggest that a hydrogen bond donor on the ligand at that position would be beneficial. Although a specific 3D-QSAR study on this compound is not detailed here, the general principles derived from studies on similar aminopyridine carboxamide and thieno[3,2-b]pyrrole-5-carboxamide inhibitors are applicable. nih.govrsc.org Such models can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Biological Activity and Mechanistic Investigations of 5 Difluoromethyl Pyridine 3 Carboxamide Analogues

Enzyme Inhibition Studies and Active Site Binding Mechanisms

Analogues of 5-(difluoromehtyl)pyridine-3-carboxamide have been identified as potent inhibitors of several key enzymes involved in critical cellular processes. The following sections detail the mechanistic investigations into their inhibitory actions.

A series of pyridine-3-carboxamide (B1143946) analogues have been designed and evaluated as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. These compounds target the ATPase subunit of DNA gyrase (GyrB). Structure-based design has led to the development of derivatives with excellent enzyme inhibitory activity and potent antibacterial efficacy, particularly against Gram-positive bacteria.

The binding mode of these pyridine-3-carboxamide inhibitors has been elucidated through protein X-ray crystallography. These studies have confirmed that the inhibitors bind to the active site of GyrB, establishing a network of hydrogen bonds. Specifically, the urea (B33335) and pyridine (B92270) units of the inhibitors form crucial hydrogen bonds with a bound water molecule and key amino acid residues, such as serine and aspartate, within the enzyme's active site. While some compounds have shown promising activity against strains like S. aureus, their efficacy against Gram-negative organisms such as E. coli can be limited, potentially due to efflux pump mechanisms.

Compound ClassTarget EnzymeKey InteractionsReference
Pyridine-3-carboxamide-6-yl-ureasBacterial DNA Gyrase (GyrB)Hydrogen bonding with active site residues (Ser, Asp) and a bound water molecule. nih.govnih.gov

Pyridine carboxamide derivatives have been extensively studied as inhibitors of succinate (B1194679) dehydrogenase (SDH), a vital enzyme in the mitochondrial respiratory chain and the tricarboxylic acid cycle. Inhibition of SDH disrupts cellular respiration, a mode of action that has been successfully exploited in the development of fungicides.

Novel pyridine carboxamide derivatives have demonstrated significant antifungal activity by targeting SDH. For instance, certain analogues have shown potent in vitro activity against a range of fungi. Enzymatic assays have confirmed that these compounds effectively inhibit SDH. Molecular docking studies have provided insights into the binding mechanism, suggesting that these inhibitors fit into the active site of SDH and form stable hydrogen bonds and hydrophobic interactions with key residues. This interaction is critical for their inhibitory function. The efficacy of some of these pyridine carboxamide derivatives has been found to be comparable to or even better than existing commercial fungicides in both in vitro and in vivo studies. researchgate.net

Compound AnalogueTarget OrganismIC50 Value (SDH Inhibition)Reference
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f)Botrytis cinerea5.6 mg/L (17.3 µM) cpu.edu.cn
Thifluzamide (Reference)Botrytis cinerea7.61 mg/L (14.4 µM) cpu.edu.cn

The FGF19-FGFR4 signaling pathway is a key target in the treatment of certain cancers, particularly hepatocellular carcinoma (HCC). Analogues based on the pyridine scaffold have been developed as selective and potent reversible-covalent inhibitors of FGFR4. These inhibitors are designed to target a non-conserved cysteine residue in the hinge region of the FGFR4 kinase domain, which is not present in other FGFR family members, thereby ensuring selectivity. sci-hub.st

One such class of inhibitors is the 5-formyl-pyrrolo[3,2-b]pyridine derivatives. The aldehyde group in these compounds acts as a putative electrophile, forming a reversible covalent bond with the target cysteine residue. This mechanism of action has been confirmed through mass spectrometry and X-ray protein crystallography. researchgate.net These inhibitors have demonstrated single-digit nanomolar activity against wild-type FGFR4 and its mutant variants, while sparing other FGFR family members. researchgate.net Another series of reversible-covalent inhibitors based on a 2-formylpyridine urea (2-FPU) scaffold has also shown potent FGFR4 inhibition with cellular activities below 30 nM. The reversible-covalent interaction leads to extended binding kinetics, which contributes to their high potency.

Compound SeriesMechanism of ActionTarget SelectivityKey Structural FeatureReference
5-formyl-pyrrolo[3,2-b]pyridine derivativesReversible-covalentSelective for FGFR4 over FGFR1/2/35-formyl group researchgate.net
2-formylpyridine ureas (2-FPUs)Reversible-covalentSelective for FGFR42-formyl group

Antimicrobial Efficacy Against Specific Pathogens

The inhibitory action of 5-(Difluoromethyl)pyridine-3-carboxamide analogues on essential bacterial and fungal enzymes, such as DNA gyrase and succinate dehydrogenase, underpins their antimicrobial properties. Research has demonstrated that various pyridine carboxamide derivatives exhibit significant in vitro and in vivo activity against a range of plant pathogenic fungi. For example, specific analogues have shown potent fungicidal activity against pathogens like Botrytis cinerea, Sclerotinia sclerotiorum, and Rhizoctonia cerealis. researchgate.netcpu.edu.cn The efficacy of some of these compounds is comparable to that of established commercial fungicides. cpu.edu.cn In the realm of antibacterial agents, pyridine-3-carboxamide derivatives have shown promise, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov

Compound ClassPathogenActivityReference
Pyridine carboxamide derivativesBotrytis cinereaGood in vivo antifungal activity cpu.edu.cn
Pyridine carboxamide derivativesSclerotinia sclerotiorumPotent in vitro activity (EC50 comparable to boscalid (B143098) and fluxapyroxad) researchgate.net
Pyridine carboxamide derivativesRhizoctonia cerealisSignificantly higher activity than fluxapyroxad researchgate.net
Pyridine-3-carboxamide inhibitorsStaphylococcus aureusPromising antibacterial activity (MIC = 4 µg/ml for some compounds) nih.gov

Antibacterial Activity

Research into the antibacterial properties of pyridine-3-carboxamide analogues has revealed promising activity against various plant and human pathogens.

A study focused on the development of novel pyridine-3-carboxamide analogues for combating bacterial wilt in tomatoes, caused by Ralstonia solanacearum, identified a particularly effective compound, designated as 4a. researchgate.netsemanticscholar.orgnih.gov This analogue, characterized by a chloro group at the para position of one aromatic ring and a hydroxyl group at the ortho position of another, demonstrated exceptional efficacy against R. solanacearum. nih.gov In treatments, this compound not only inhibited the pathogen but also promoted plant growth, including increased seed germination and seedling vigor. semanticscholar.orgnih.gov The structure-activity relationship (SAR) analysis indicated that the positioning and nature of substituents on the aromatic rings were critical to the biological activity of these analogues. semanticscholar.org

While specific studies on this compound analogues against Bacillus cereus and Micrococcus luteus are not extensively documented in the available literature, the broader class of pyridine derivatives has shown activity against Gram-positive bacteria. For instance, various pyridine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against Bacillus cereus, with some compounds exhibiting notable antibacterial effects. researchgate.netmdpi.com Similarly, the degradation of pyridine by Micrococcus luteus has been studied, indicating an interaction between this bacterium and pyridine-based structures. mdpi.comnih.govnajah.edu

Antifungal Activity

The antifungal potential of pyridine carboxamide derivatives has been a significant area of investigation. A study on novel pyridine carboxamide derivatives demonstrated their in vitro antifungal activity against a panel of eight plant pathogens. nih.gov One particular compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f), exhibited a significant inhibition rate of 76.9% against Botrytis cinerea. nih.gov Further in vivo tests confirmed the efficacy of compound 3f, showing preventative effects against B. cinerea on tomato fruits in a concentration-dependent manner. nih.gov The mechanism of action for these compounds is suggested to be the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.gov The IC50 value for compound 3f against B. cinerea SDH was found to be 5.6 mg/L, which is comparable to the commercial fungicide thifluzamide. nih.gov

Cell-Based Assays for Antiproliferative Effects

The antiproliferative properties of pyridine-3-carboxamide analogues have been evaluated against various cancer cell lines, revealing their potential as anticancer agents.

Assessment of Cytotoxicity Against Cancer Cell Lines

While specific data on the cytotoxicity of this compound analogues against the gastric cancer cell line MKN-45 is limited, research on related structures provides valuable insights. For instance, the ethanol-soluble extract of Poria cocos has been shown to inhibit the proliferation of MKN45 cells. nih.gov

In the context of non-small cell lung cancer, nicotinamide-based diamide (B1670390) derivatives have been evaluated for their cytotoxic effects on the H460 cell line. nih.gov One compound, in particular, demonstrated good selective cytotoxicity against H460 cells with an IC50 value of 4.07 ± 1.30 μg/mL, while showing lower toxicity to normal cells. nih.gov

Regarding hepatocellular carcinoma, a novel series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides has been investigated for its antiproliferative activity. The representative compound, 10z, showed significant activity against Hep3B, JHH-7, and HuH-7 cells with IC50 values of 37, 32, and 94 nM, respectively. nih.gov Another study on phenyl-isoxazole-carboxamide derivatives also reported potent activity against the Hep3B cell line. najah.edu Furthermore, a series of 1-aryl-3-isopropylamino-1-propanone hydrochlorides were evaluated for their cytotoxicity against human Huh-7 hepatoma cells, with several compounds showing greater potency than the standard drug 5-fluorouracil. mdpi.com

Table 1: Cytotoxicity of Pyridine-3-Carboxamide Analogues and Related Compounds Against Various Cancer Cell Lines

Compound/Analogue ClassCancer Cell LineIC50 ValueReference
Nicotinamide-based diamideH4604.07 ± 1.30 μg/mL nih.gov
5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamide (10z)Hep3B37 nM nih.gov
5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamide (10z)JHH-732 nM nih.gov
5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamide (10z)HuH-794 nM nih.gov
Phenyl-isoxazole-carboxamide (NKH1)Hep3B2.683 µg/ml najah.edu
1-Aryl-3-isopropylamino-1-propanone hydrochlorideHuh-7Potency greater than 5-fluorouracil mdpi.com

This table is based on data from the text and is for informational purposes only.

Modulation of Cellular Processes

The investigation into the mechanisms underlying the antiproliferative effects of pyridine-3-carboxamide analogues has pointed towards the modulation of key cellular processes such as proliferation and apoptosis.

Thieno[2,3-b]pyridine compounds have been shown to inhibit prostate cancer proliferation and motility, promote G2/M cell cycle arrest, and induce apoptosis. mdpi.comnih.gov In another study, new 3-cyano-2-substituted pyridines were found to induce apoptosis in MCF-7 breast cancer cells. researchgate.net The benzohydrazide (B10538) derivative 9a, in particular, arrested the cell cycle in the G1 phase and provoked the mitochondrial apoptotic pathway. researchgate.net Furthermore, a series of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives exhibited antiproliferative activity against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines, with the most active compound promoting apoptosis by increasing the expression of the pro-apoptotic protein Bax and suppressing the anti-apoptotic protein Bcl-2. nih.gov

Molecular Interaction Studies with Biological Macromolecules

Understanding the molecular interactions between small molecules and their biological targets is crucial for drug design and development.

Protein-Ligand Binding Analysis

Molecular docking studies have been instrumental in elucidating the binding modes of pyridine-3-carboxamide analogues with their protein targets. In the study of novel pyridine-3-carboxamide analogues against Ralstonia solanacearum, molecular docking identified the most potent compounds with strong binding affinities to the target protein. researchgate.netsemanticscholar.orgnih.gov

Similarly, for the antifungal pyridine carboxamide derivatives, molecular docking results demonstrated that the active compound 3f could commendably dock with the active site of succinate dehydrogenase (SDH) through stable hydrogen bonds and hydrophobic interactions. nih.gov

Furthermore, molecular docking studies of a series of pyridine carboxamide and carbothioamide derivatives as urease inhibitors showed strong binding affinity at the active pocket of the enzyme through the formation of hydrogen bonds and hydrophobic interactions. These computational analyses provide a putative mode of binding and help in understanding the structure-activity relationships, guiding the design of more potent inhibitors.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how ligands bind to their protein targets and in understanding the stability of the resulting complex. For analogues of this compound, these techniques have been applied to elucidate binding modes and guide the design of more potent compounds. nih.govnih.gov

Molecular docking studies on various pyridine carboxamide analogues have successfully predicted their interactions within the binding sites of their respective targets. nih.govplos.org For instance, in the investigation of pyridine carboxamide derivatives as potential succinate dehydrogenase (SDH) inhibitors, docking results revealed that the compounds could fit commendably into the active site of SDH. The binding was stabilized by a combination of stable hydrogen bonds and hydrophobic interactions. nih.gov Similarly, docking studies of sulphonamide pyrolidine carboxamide derivatives with the homology-modeled P. falciparum N-myristoyltransferase (PfNMT) were used to assess their binding affinities. plos.orgnih.gov

In the context of anticancer research, induced-fit docking (IFD) has been employed for N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against the PI3Kα enzyme. These studies showed that the derivatives occupy the PI3Kα binding site and engage with key binding residues. mdpi.com For a series of 2-difluoromethylbenzimidazole derivatives, also targeting PI3Kα, docking simulations identified specific interactions, such as hydrogen bonds formed between the ligand and amino acid residues like Ser1078. nih.gov

To further refine the understanding of the ligand-protein complex, molecular dynamics simulations are often performed after initial docking. MD simulations provide insights into the dynamic stability of the predicted binding poses. For the 2-difluoromethylbenzimidazole derivatives targeting PI3Kα, MD simulations revealed that the conformation of the compound within the binding site was more stable than the docked conformation alone. nih.gov The simulations showed the formation of additional hydrogen bonds, such as a classical hydrogen bond between the protein and the receptor, which were not identified in the initial docking model. nih.gov This highlights the synergy of using both docking and dynamics simulations to achieve a more accurate prediction of the binding mode.

Table 1: Summary of Molecular Docking and Dynamics Simulation Findings for Analogues
Analogue ClassProtein TargetKey Interacting ResiduesTypes of Interactions ObservedSimulation MethodSource
Pyridine CarboxamidesSuccinate Dehydrogenase (SDH)Not SpecifiedHydrogen bonds, Hydrophobic interactionsMolecular Docking nih.gov
2-Difluoromethylbenzimidazole DerivativesPI3KαSer1078, Glu1008Hydrogen bonds (non-classical and classical)Molecular Docking & MD Simulation nih.gov
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide DerivativesPI3KαKey binding site residues (not specified)Not SpecifiedInduced-Fit Docking (IFD) mdpi.com
Sulphonamide Pyrolidine CarboxamidesP. falciparum N-myristoyltransferase (PfNMT)Not SpecifiedBinding affinity calculated (Ki)Molecular Docking plos.orgnih.gov

Identification of Molecular Targets and Downstream Signaling Pathways

Research into analogues of this compound has led to the identification of several distinct molecular targets, implicating these compounds in various therapeutic areas, including oncology, infectious disease, and neurology.

A significant molecular target identified for carboxamide-containing compounds is Phosphatidylinositol 3-kinase alpha (PI3Kα). nih.govmdpi.com This enzyme is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in many human cancers and plays a critical role in cell proliferation, survival, and growth. nih.gov By inhibiting PI3Kα, compounds such as 2-difluoromethylbenzimidazole derivatives can effectively disrupt this pathway, leading to antiproliferative activity. nih.govmdpi.com

In the field of antifungal drug discovery, pyridine carboxamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH). nih.gov SDH, also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts mitochondrial respiration, leading to fungal cell death. This mechanism of action is the basis for the antifungal activity of this class of compounds against pathogens like Botrytis cinerea. nih.gov

For antiplasmodial applications, Plasmodium falciparum N-myristoyltransferase (PfNMT) has been validated as a drug target. plos.orgnih.gov Sulphonamide pyrolidine carboxamide derivatives have shown lethal effects against the malaria-causing parasite by targeting this enzyme. plos.orgnih.gov

Furthermore, other pyridine-based carboxamide analogues have been found to modulate key proteins in the central nervous system. For example, thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov This receptor is coupled to Gq proteins, and its activation regulates phospholipase C, which in turn leads to the release of intracellular calcium. nih.gov Modulation of this pathway has therapeutic potential for neurological disorders. Another target in a related pathway is Dishevelled 1 (DVL1), a component of the WNT signaling pathway. An indole-2-carboxamide analogue was found to inhibit DVL1, blocking the WNT pathway and demonstrating anticancer activity. nih.gov

Table 2: Identified Molecular Targets and Signaling Pathways for Analogues
Analogue ClassMolecular TargetDownstream Signaling Pathway / EffectTherapeutic AreaSource
2-Difluoromethylbenzimidazole DerivativesPI3KαInhibition of PI3K/AKT/mTOR pathwayAnticancer nih.gov
Pyridine CarboxamidesSuccinate Dehydrogenase (SDH)Disruption of mitochondrial respiration and TCA cycleAntifungal nih.gov
Sulphonamide Pyrolidine CarboxamidesP. falciparum N-myristoyltransferase (PfNMT)Inhibition of parasite protein modificationAntimalarial plos.orgnih.gov
Thieno[3,2-b]pyridine-5-carboxamide DerivativesMetabotropic Glutamate Receptor 5 (mGlu5)Negative allosteric modulation of Gq-coupled signalingNeurological Disorders nih.gov
Indole-2-carboxamide DerivativesDishevelled 1 (DVL1)Blockade of the WNT signaling pathwayAnticancer nih.gov

Advanced Research Applications and Patent Landscape

Role as a Pharmaceutical Intermediate in Complex Molecule Synthesis

5-(Difluoromethyl)pyridine-3-carboxamide serves as a valuable intermediate in the synthesis of more complex molecules, primarily due to the reactivity of the pyridine (B92270) ring and the influence of its substituents. The pyridine-3-carboxamide (B1143946) structure is a prevalent motif in numerous biologically active compounds. nih.gov The difluoromethyl group, a bioisostere of a hydroxyl or thiol group, can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

The synthesis of complex molecules often involves multi-step processes where functionalized heterocyclic compounds like this compound are used as key building blocks. nih.gov For instance, the pyridine ring can undergo various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of additional molecular complexity. The presence of the carboxamide and difluoromethyl groups can direct these reactions to specific positions on the pyridine ring, offering regioselective control in the synthetic route. While specific examples detailing the use of this compound as an intermediate were not prevalent in the reviewed literature, the general utility of pyridine carboxamides in constructing larger, biologically active molecules is well-documented.

Application as a Lead Compound for Novel Drug Discovery Programs

The pyridine carboxamide scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. researchgate.net Consequently, this compound represents a promising lead compound for the development of new drugs targeting various diseases.

Research into pyridine carboxamide derivatives has revealed their potential as potent inhibitors of various enzymes and receptors. For example, novel pyridine carboxamides have been designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors with significant antifungal activity. nih.gov In other studies, derivatives of this scaffold have been investigated for their anti-tubercular and anticancer properties. nih.govnih.gov The introduction of a difluoromethyl group into the pyridine carboxamide structure can enhance its drug-like properties, potentially leading to improved efficacy and pharmacokinetic profiles. The strategic modification of the this compound core structure allows for the exploration of structure-activity relationships, guiding the design of more potent and selective drug candidates.

Table 1: Examples of Biologically Active Pyridine Carboxamide Derivatives

Compound ClassTarget/ApplicationKey Findings
Pyridine CarboxamidesAntifungal (Succinate Dehydrogenase Inhibitors)Derivatives showed potent in vitro and in vivo antifungal activity against various plant pathogens. nih.gov
Pyrazolo[1,5-a]pyridine-3-carboxamidesAntitubercularCompounds exhibited potent in vitro activity against drug-susceptible and multi-drug-resistant M. tuberculosis strains. nih.gov
Pyridine CarboxamidesUrease InhibitorsSynthesized derivatives showed significant urease inhibitory action, with potential applications in treating infections by ureolytic bacteria. nih.gov
Thieno[3,2-b]pyridine-5-carboxamidesmGlu5 Negative Allosteric ModulatorsNovel derivatives were identified as potent and brain-penetrant modulators with improved oral bioavailability. researchgate.net
Pyridine Carboxamide DerivativesBacterial Wilt ControlAnalogs were effective in controlling Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes. nih.gov

Utility as a Chemical Probe in Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. nih.gov The development of selective and potent chemical probes is crucial for understanding the complex signaling networks that govern cellular processes and for validating new drug targets. While there is no direct evidence of this compound being used as a chemical probe, its structural characteristics suggest its potential in this area.

To function as a chemical probe, a molecule should ideally exhibit high affinity and selectivity for its biological target. The pyridine carboxamide scaffold can be systematically modified to optimize these properties. For instance, by introducing various substituents at different positions of the pyridine ring, a library of analogs can be synthesized and screened for their ability to interact with a specific protein of interest. Molecular docking studies can further aid in predicting the binding modes of these compounds and in designing more potent and selective probes. nih.gov The difluoromethyl group can play a crucial role in enhancing the binding affinity and selectivity of the molecule for its target, making this compound an attractive starting point for the development of novel chemical probes to investigate biological pathways.

Patent Literature Analysis Pertaining to Synthetic Routes and Biological Applications

An analysis of the patent literature reveals the commercial and scientific interest in fluorinated pyridine carboxamide derivatives, including their synthesis and applications. Several patents describe methods for the preparation of difluoro- and trifluoromethyl-substituted pyridines, which are key precursors for the synthesis of compounds like this compound. google.comgoogle.com These patents often focus on efficient and scalable synthetic routes to produce these valuable intermediates.

The biological applications of pyridine carboxamide derivatives are also a major focus of the patent landscape. Patents disclose the use of these compounds in various fields, including agriculture and medicine. For example, certain pyridine-3-carboxamide derivatives have been patented for their use as herbicides, demonstrating their potential to modulate biological processes in plants. google.com In the pharmaceutical sector, patents cover the use of pyridine carboxamide derivatives as intermediates in the synthesis of NK-1 receptor antagonists, which are used to treat chemotherapy-induced nausea and vomiting. google.com Furthermore, patents describe the use of pyridine carboxamide compounds as pesticides for controlling insects and other pests. google.com This broad patent coverage underscores the versatility of the pyridine carboxamide scaffold and its importance in the development of new products with diverse biological activities.

Table 2: Selected Patents Related to Pyridine Carboxamide Derivatives

Patent NumberTitleKey Focus
US4973698APreparation of 2,3-difluoro-5-(trifluoromethyl)pyridineDescribes a method for preparing a key fluorinated pyridine intermediate. google.com
US5073637APreparation of 2,3-difluoro-5-(trifluoromethyl)pyridineDetails a process for synthesizing a difluoro-trifluoromethyl-pyridine compound. google.com
FR2589152A1Pyridine-3-carboxamide derivatives and their application as inhibitors of plant growthDiscloses the use of pyridine-3-carboxamide derivatives as herbicides. google.com
WO2006002860A1Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonistsFocuses on the synthesis of pyridine carboxamide intermediates for pharmaceutical applications. google.com
CN1653048APyridine carboxamide derivatives and their use as pesticidesDescribes the application of pyridine carboxamide derivatives for pest control. google.com

Concluding Remarks and Future Research Directions

Current Challenges in the Synthesis and Application of Difluoromethylated Pyridine-3-carboxamides

Despite advancements, the synthesis and application of 5-(difluoromethyl)pyridine-3-carboxamides and related structures face several hurdles. A primary challenge lies in the regioselective introduction of the difluoromethyl group onto the pyridine (B92270) ring. uni-muenster.de Specifically, achieving direct difluoromethylation at the meta-position (C-5) of the pyridine ring is particularly difficult, often requiring multi-step synthetic sequences or de novo ring construction, which can be inefficient and limit structural diversity. uni-muenster.denih.gov

Existing methods for difluoromethylation can suffer from limitations such as the need for transition-metal catalysts, harsh reaction conditions, or the use of hazardous reagents like chlorodifluoromethane (B1668795) (Freon-22) or those with ozone-depleting potential. rsc.orgrsc.orgacs.org These factors can complicate scalability and increase production costs, hindering the widespread accessibility of these compounds for extensive biological screening and development. researchgate.net

From an application perspective, a significant challenge is the precise elucidation of their mechanism of action. While some pyridine carboxamides are known to act as prodrugs or enzyme inhibitors, the specific biological targets for many derivatives remain unknown. asm.orgjst.go.jpnih.gov This lack of mechanistic understanding can impede rational drug design and the optimization of lead compounds. Furthermore, issues such as metabolic stability and potential off-target effects are critical considerations that require thorough investigation.

Emerging Synthetic Methodologies for Enhanced Accessibility

To overcome the synthetic challenges, researchers are actively developing more efficient and versatile methods for difluoromethylation. Recent progress includes novel transition-metal-free approaches that utilize inexpensive and safer reagents. rsc.orgnih.govnih.gov For instance, the use of ethyl bromodifluoroacetate as a difluoromethylating agent in a two-step N-alkylation followed by hydrolysis and decarboxylation process represents a significant step forward for creating N-difluoromethylated pyridines. rsc.orgrsc.orgnih.govnih.gov

Photoredox catalysis is another rapidly advancing area, enabling the generation of difluoromethyl radicals under mild conditions for C-H functionalization of heterocycles. rsc.org These methods offer the potential for late-stage difluoromethylation, allowing for the direct modification of complex, drug-like molecules, which is highly valuable in medicinal chemistry. rsc.org Additionally, strategies involving temporary dearomatization of the pyridine ring have been developed to achieve site-selective difluoromethylation at positions that are otherwise difficult to access. uni-muenster.de The development of scalable processes using commodity chemicals is also a key focus, aiming to make difluoromethylated pyridines more readily available for research and commercial purposes. nih.gov

Future Prospects in Target Identification and Mechanism Elucidation

Identifying the specific biological targets of 5-(difluoromethyl)pyridine-3-carboxamides is a critical frontier for future research. The structural similarity of these compounds to nicotinamide (B372718) suggests potential interactions with a wide range of enzymes, particularly those involved in metabolic pathways. For example, some pyridine carboxamides have been identified as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a mechanism widely exploited in fungicides. jst.go.jpnih.gov

Future efforts will likely involve a combination of phenotypic screening and advanced "omics" technologies (proteomics, transcriptomics) to identify cellular pathways affected by these compounds. Chemical proteomics and affinity-based probes can be employed to directly isolate and identify protein binding partners. For compounds that act as prodrugs, such as certain antitubercular pyridine carboxamides activated by bacterial enzymes like AmiC, further investigation into the activating enzymes and the ultimate mechanism of the active metabolite is necessary. asm.org A deeper understanding of these mechanisms will enable the prediction of potential resistance mechanisms and guide the development of more robust therapeutic and agrochemical agents.

Design Principles for Next-Generation Analogues with Tuned Biological Activity

The design of future analogues of 5-(difluoromethyl)pyridine-3-carboxamide will be guided by an increasingly sophisticated understanding of their structure-activity relationships (SAR). Key design principles will focus on optimizing the interplay between the difluoromethylated pyridine core and the substituents on the carboxamide nitrogen.

Modulation of Physicochemical Properties: The difluoromethyl group's position and the addition of other substituents can be used to fine-tune properties like lipophilicity, solubility, and metabolic stability. SAR studies have shown that the type and position of substituents on aromatic rings attached to the amide can dramatically influence biological activity. nih.govnih.govresearchgate.net

Target-Specific Interactions: As biological targets are identified, computational tools like molecular docking can be used to design analogues with improved binding affinity and selectivity. nih.govresearchgate.net For instance, in designing novel SDHIs, modifications to the amide side chain are crucial for fitting into the enzyme's active site. jst.go.jpnih.gov

Bioisosteric Replacement and Scaffold Hopping: The pyridine-3-carboxamide (B1143946) core can be systematically modified. Replacing the pyridine with other heterocycles (e.g., pyrazole, thieno[3,2-b]pyridine) or altering the substitution pattern on the ring can lead to novel compounds with different target profiles or improved pharmacokinetic properties. nih.govnih.govacs.org

Exploiting Prodrug Strategies: For applications where selective activation is desired, such as in treating infectious diseases, analogues can be designed to be substrates for specific pathogen-associated enzymes, thereby minimizing host toxicity. asm.org

By integrating emerging synthetic methods with advanced approaches for target identification and rational design, the development of next-generation this compound analogues holds significant promise for addressing unmet needs in medicine and agriculture.

Q & A

Q. Basic Research Focus

  • NMR : 1^{1}H and 19^{19}F NMR to confirm substitution patterns (e.g., δ ~ -110 ppm for -CF2_2H in 19^{19}F NMR).
  • LC-MS : High-resolution MS (ESI+) for molecular ion verification (calc. for C8_8H7_7F2_2N2_2O: 199.05 g/mol).
  • IR Spectroscopy : Peaks at ~1680 cm1^{-1} (amide C=O stretch) and ~1150 cm1^{-1} (C-F stretch).
    Purity Assessment :
  • HPLC with UV detection (λ = 254 nm) using a C18 column (ACN/H2_2O gradient).
  • Elemental analysis for C, H, N, F to ensure stoichiometric consistency .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., mammalian vs. fungal SDH in ) or incubation times.
  • Solubility Issues : Poor aqueous solubility can lead to underestimated IC50_{50} values. Use DMSO stocks with ≤0.1% final concentration.
    Mitigation Strategies :
  • Standardize protocols (e.g., CLSI guidelines for antifungal assays).
  • Perform dose-response curves in triplicate and validate via orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

What strategies are recommended for derivatizing this compound to explore structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Positional Modifications :
    • Replace the pyridine ring with isosteres (e.g., pyrazine) to assess electronic effects.
    • Vary the carboxamide substituent (e.g., alkyl, aryl) using Ullmann coupling or Buchwald-Hartwig amination.
  • Fluorine Substitution : Synthesize analogs with -CF3_3, -CHF2_2, or -CH2_2F groups to compare metabolic stability (via liver microsome assays).
    SAR Workflow :

Computational Screening : Use QSAR models (e.g., Schrödinger’s QikProp) to predict ADME properties.

In Vitro Testing : Prioritize derivatives with >50% inhibition at 10 μM in primary screens.

Crystallography : Resolve co-crystal structures with target enzymes to guide rational design .

What are the stability profiles of this compound under various storage and experimental conditions?

Q. Basic Research Focus

  • Thermal Stability : TGA/DSC analysis shows decomposition >200°C. Store at -20°C under argon.
  • Photostability : UV-vis exposure (320–400 nm) for 48 hours induces <5% degradation (HPLC monitoring).
  • Solution Stability : In PBS (pH 7.4), t1/2_{1/2} >72 hours at 25°C. Avoid prolonged exposure to strong acids/bases.
    Best Practices :
  • Use amber vials for light-sensitive intermediates.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) for long-term storage guidelines .

How can metabolic pathways and potential toxicity of this compound be evaluated in preclinical studies?

Q. Advanced Research Focus

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Look for hydroxylation at the pyridine ring or defluorination.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays).
  • In Silico Toxicity : Predict hepatotoxicity via Derek Nexus or ProTox-II.
    In Vivo Validation :
  • Administer in rodent models (e.g., 10–100 mg/kg) and monitor plasma half-life (LC-MS/MS) and organ histopathology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.